molecular formula C25H22ClN3O B14939927 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B14939927
M. Wt: 415.9 g/mol
InChI Key: ZCCINXBPDATDKV-UHFFFAOYSA-N
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Description

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are chemically similar to amphetamines and are known for their psychoactive properties

Preparation Methods

The synthesis of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzodiazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the formation of the pyrrolidin-2-one ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with monoamine transporters. The compound inhibits the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and stimulation of the central nervous system. The molecular targets and pathways involved include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Comparison with Similar Compounds

Similar compounds to 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one include other synthetic cathinones such as:

These compounds share similar chemical structures and psychoactive properties but differ in their specific substituents and functional groups. The uniqueness of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one lies in its specific combination of the benzodiazole and pyrrolidin-2-one rings, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H22ClN3O/c1-17-6-4-9-21(12-17)28-16-19(14-24(28)30)25-27-22-10-2-3-11-23(22)29(25)15-18-7-5-8-20(26)13-18/h2-13,19H,14-16H2,1H3

InChI Key

ZCCINXBPDATDKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl

Origin of Product

United States

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